N-(3-chloro-4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives involves multiple steps, including chlorination, aminization, and cyclization reactions. For example, compounds similar to our compound of interest have been synthesized from pyrazolo[1,5-a]pyrimidine diols through chlorination and aminization steps, confirming their structure through techniques like IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015). Another method involves the cyclization of thiosemicarbazide derivatives in the presence of dicyclohexylcarbodiimide (DCC) to yield triazolopyrimidinium-3-aminides, showcasing the versatility in synthetic approaches for these compounds (Derek L. Crabb et al., 1997).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazolo ring fused to a pyrimidine ring, which significantly influences their chemical behavior and biological activity. The crystal structure of similar compounds has been studied, revealing details about their molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which contribute to their stability and reactivity (H. Repich et al., 2017).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which allow for the functionalization and modification of the core structure. These reactions are influenced by the electronic and steric properties of the substituents on the triazolopyrimidine ring, leading to a wide range of derivatives with varied properties and potential applications (Derek L. Crabb et al., 1997).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. X-ray diffraction studies provide insights into the crystal packing and molecular conformation, which are crucial for understanding the material properties of these compounds (H. Repich et al., 2017).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the triazolo and pyrimidine rings and the substituents attached to them. Studies on the reactivity of these compounds provide valuable information for their application in synthesis and their potential biological activities (Derek L. Crabb et al., 1997).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8-5-12(19-13(17-8)15-7-16-19)18-9-3-4-11(20-2)10(14)6-9/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQZEMAJHCLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325851 |
Source
|
Record name | N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
330850-42-5 |
Source
|
Record name | N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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